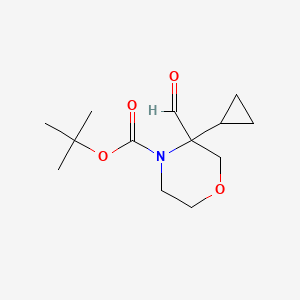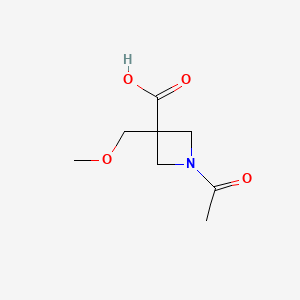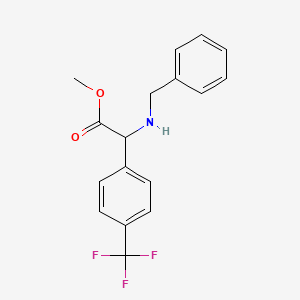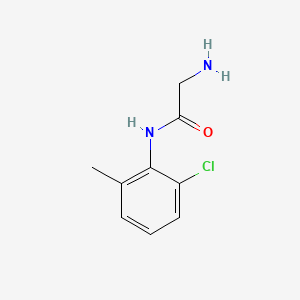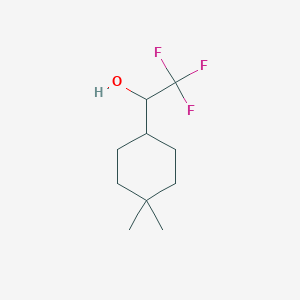
3-Iodo-4-methoxy-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-methoxy-2,5-dihydrofuran-2-one is a chemical compound with the molecular formula C5H5IO3 It is characterized by the presence of an iodine atom, a methoxy group, and a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4-methoxy-2,5-dihydrofuran-2-one typically involves the iodination of 4-methoxy-2,5-dihydrofuran-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-methoxy-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
3-Iodo-4-methoxy-2,5-dihydrofuran-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Known for its caramel-like odor and used as a flavoring agent.
3-(4-Methyl-2,5-dioxo-2,5-dihydro-3-furanyl)propanoic acid: Another furanone derivative with distinct chemical properties.
Uniqueness: The methoxy group also contributes to its distinct chemical behavior and interactions .
Properties
Molecular Formula |
C5H5IO3 |
|---|---|
Molecular Weight |
240.00 g/mol |
IUPAC Name |
4-iodo-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C5H5IO3/c1-8-3-2-9-5(7)4(3)6/h2H2,1H3 |
InChI Key |
PYSXECJZTJUSIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)OC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)
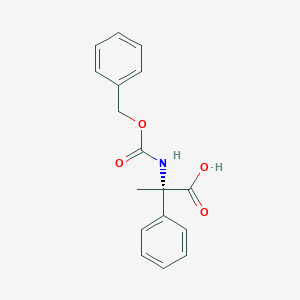
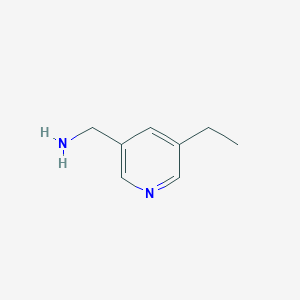
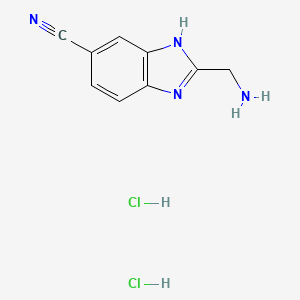
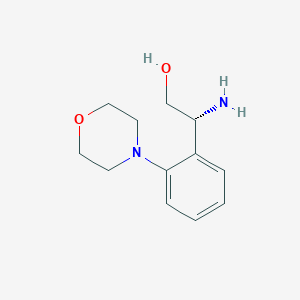
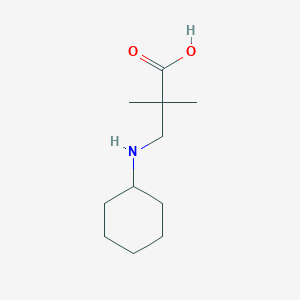
![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)
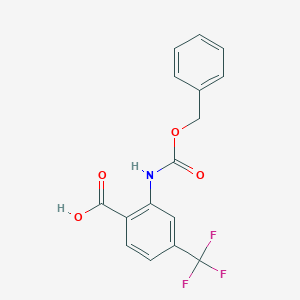
![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
